Dimethyl 9-oxooctadecanedioate
Description
Dimethyl 9-oxooctadecanedioate is a diester derivative of 9-oxooctadecanedioic acid, featuring an 18-carbon aliphatic chain with a ketone group at the ninth position and two methyl ester groups at the terminal carboxylates. Its molecular formula is C₂₀H₃₄O₅, with a molecular weight of 354.48 g/mol. The compound’s structure combines lipophilic properties from the long hydrocarbon chain with reactive sites (ketone and ester groups), making it a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
40393-43-9 |
|---|---|
Molecular Formula |
C20H36O5 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dimethyl 9-oxooctadecanedioate |
InChI |
InChI=1S/C20H36O5/c1-24-19(22)16-12-8-4-3-6-10-14-18(21)15-11-7-5-9-13-17-20(23)25-2/h3-17H2,1-2H3 |
InChI Key |
YIBUWROXNQTGBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 9-oxooctadecanedioate can be synthesized through the malonic ester synthesis method. This involves the deprotonation of a diester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction proceeds through several steps:
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, forming a new C-C bond.
Acidic Hydrolysis: The ester undergoes hydrolysis to give a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9-oxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Octadecanedioic acid.
Reduction: 9-hydroxy-octadecanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 9-oxooctadecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dimethyl 9-oxooctadecanedioate exerts its effects involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in enzymatic reactions, potentially affecting metabolic pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between dimethyl 9-oxooctadecanedioate and related compounds:
Key Findings:
Reactivity: The ketone group in this compound enhances its reactivity compared to non-oxo analogs (e.g., dimethyl octadecanedioate). This allows participation in nucleophilic additions or redox reactions, useful in synthesizing complex molecules . In contrast, 9-oxooctadecanoic acid (free acid form) may exhibit lower solubility in organic solvents due to its carboxylic acid groups, limiting its utility in lipophilic systems .
Synthetic Utility: 4-Oxododecanedioic acid (shorter chain, C₁₂) is synthesized via oxidation of methyl 9-oxodecanoate, highlighting the role of ketone positioning in directing reaction pathways . Isotope-labeled analogs like methyl 10-oxooctadecanoate-d19 are critical for trace analysis in metabolic studies, suggesting this compound could serve similarly with appropriate labeling .
This compound’s higher molecular weight (vs. C₁₂ analogs) may reduce volatility, favoring its use in high-temperature reactions .
Applications: Non-oxo dimethyl octadecanedioate is employed in polymer industries, suggesting that the oxo variant could enhance material properties (e.g., crosslinking via ketone reactivity) . The absence of data on this compound’s biological activity contrasts with dimethyl fumarate (), a structurally distinct ester used in treating multiple sclerosis, underscoring the need for targeted pharmacological studies .
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